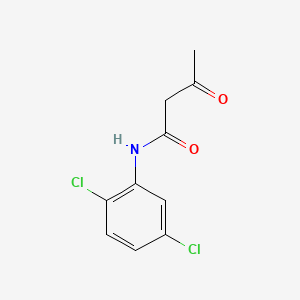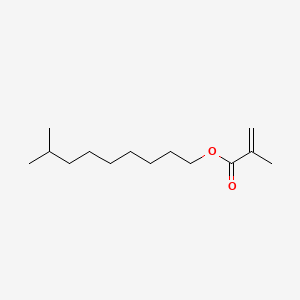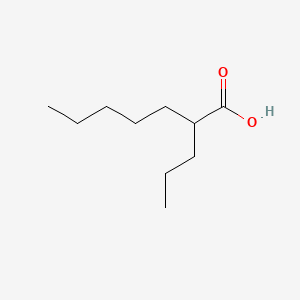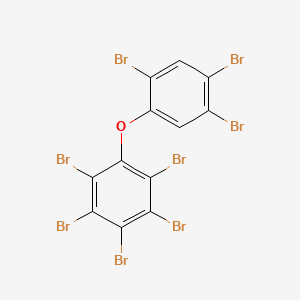
2,2-Diphényléthylamine
Vue d'ensemble
Description
La 2,2-Diphényléthylamine, également connue sous le nom de benzhydrylamine, est un composé organique de formule chimique C14H15N. Elle se caractérise par la présence de deux groupes phényles liés à un squelette d'éthylamine.
Applications De Recherche Scientifique
2,2-Diphenyl-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that 2,2-Diphenyl-ethylamine can be used in the synthesis of drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: It is used in the production of polymers and resins, where it acts as a curing agent or cross-linking agent
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La 2,2-Diphényléthylamine peut être synthétisée par différentes méthodes. Une approche courante consiste en l'amination réductrice de la benzophénone avec de l'ammoniac ou une amine en présence d'un agent réducteur tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. La réaction se déroule généralement dans des conditions douces, produisant le produit souhaité avec une grande efficacité .
Méthodes de production industrielle : Dans les environnements industriels, la this compound est produite en utilisant des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions : La 2,2-Diphényléthylamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des imines ou des nitriles correspondants en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Elle peut être réduite pour former des amines secondaires ou tertiaires en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogénoalcanes, halogénoacyles.
Principaux produits formés :
Oxydation : Imines, nitriles.
Réduction : Amines secondaires, amines tertiaires.
Substitution : Amines substituées, amides.
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé présente des propriétés antimicrobiennes et antifongiques, ce qui en fait un candidat potentiel pour le développement de nouveaux antibiotiques et antifongiques.
Médecine : La recherche a montré que la this compound peut être utilisée dans la synthèse de médicaments ciblant les troubles neurologiques en raison de sa capacité à interagir avec des récepteurs spécifiques dans le cerveau.
Industrie : Elle est utilisée dans la production de polymères et de résines, où elle agit comme agent de durcissement ou agent de réticulation
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, le composé peut se lier à des récepteurs tels que les récepteurs de la sérotonine, en modulant leur activité et en conduisant à divers effets physiologiques. Les voies et les cibles moléculaires exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé .
Composés similaires :
Phénéthylamine : Un composé de structure similaire mais dépourvu des deux groupes phényles. Il est connu pour ses propriétés stimulantes et psychoactives.
Benzhydrylpiperazine : Un autre composé de structure similaire mais contenant un cycle pipérazine au lieu du squelette d'éthylamine.
Unicité de la this compound : La this compound est unique en raison de ses deux groupes phényles, qui confèrent des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle permet des applications polyvalentes dans la synthèse organique et la chimie médicinale, ce qui en fait un composé précieux dans divers domaines de la recherche .
Mécanisme D'action
The mechanism of action of 2,2-Diphenyl-ethylamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to receptors such as serotonin receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Phenethylamine: A compound with a similar structure but lacking the two phenyl groups. It is known for its stimulant and psychoactive properties.
Benzhydrylpiperazine: Another compound with a similar structure but containing a piperazine ring instead of the ethylamine backbone.
Uniqueness of 2,2-Diphenyl-ethylamine: 2,2-Diphenyl-ethylamine is unique due to its dual phenyl groups, which confer distinct chemical and biological properties. This structural feature allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
2,2-diphenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMTUVIKZRXSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192732 | |
| Record name | 2,2-Diphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3963-62-0 | |
| Record name | 2,2-Diphenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3963-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3963-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPHENYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XQD7X5YXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)
